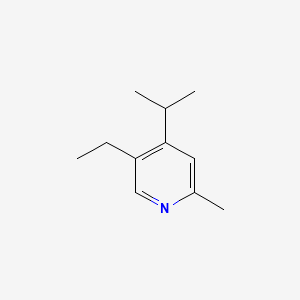
5-Ethyl-2-methyl-4-propan-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-methyl-4-propan-2-ylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an ethyl group at the fifth position and an isopropyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-4-propan-2-ylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-picoline with ethyl and isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-picoline, followed by the addition of the alkyl halides to introduce the ethyl and isopropyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the alkylation reactions, and the process conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-methyl-4-propan-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nucleophile-substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-methyl-4-propan-2-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-methyl-4-propan-2-ylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Picoline: A simpler pyridine derivative with a single methyl group.
4-Ethyl-2-methylpyridine: Similar structure but with different substitution pattern.
5-Isopropyl-2-methylpyridine: Another isomer with different positioning of substituents.
Uniqueness
5-Ethyl-2-methyl-4-propan-2-ylpyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
100054-24-8 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.264 |
IUPAC-Name |
5-ethyl-2-methyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-7-12-9(4)6-11(10)8(2)3/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
IGQRUHNAKALMHY-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1C(C)C)C |
Synonyme |
2-Picoline,5-ethyl-4-isopropyl-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















